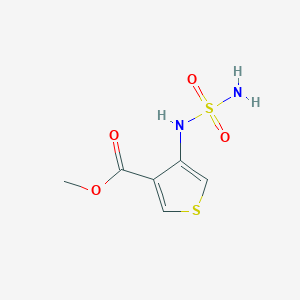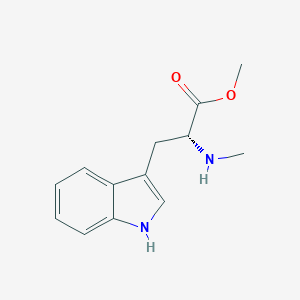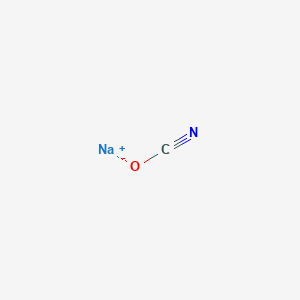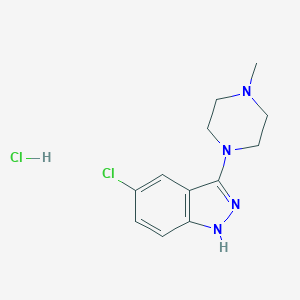
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular signaling pathways. PDE10A is primarily expressed in the striatum, a region of the brain that is involved in motor control, cognition, and emotion. The inhibition of PDE10A has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism Of Action
The mechanism of action of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves the inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum. By inhibiting 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, the compound increases the levels of cAMP and cGMP, which in turn modulate intracellular signaling pathways involved in motor control, cognition, and emotion.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride are primarily mediated by its inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. By increasing the levels of cAMP and cGMP, the compound modulates the activity of various intracellular signaling pathways, including the cAMP response element-binding protein (CREB) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the protein kinase B (AKT) pathway. These pathways are involved in regulating synaptic plasticity, neuronal survival, and neuroprotection.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in lab experiments include its high selectivity for 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the compound also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.
Future Directions
There are several future directions for the research and development of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride that have longer half-lives and fewer off-target effects. Additionally, the compound could be used as a tool to study the role of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in intracellular signaling pathways and neuronal function.
Synthesis Methods
The synthesis of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves a multistep process that starts with the reaction of 4-methylpiperazine with 5-chloro-1H-indazole-3-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the appropriate amine to yield the final product.
Scientific Research Applications
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. In preclinical studies, the compound has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior in animal models of these disorders.
properties
CAS RN |
124673-63-8 |
|---|---|
Product Name |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
Molecular Formula |
C12H16Cl2N4 |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C12H15ClN4.ClH/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12;/h2-3,8H,4-7H2,1H3,(H,14,15);1H |
InChI Key |
LPRPQPKSTMZCOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
Other CAS RN |
124673-63-8 |
synonyms |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
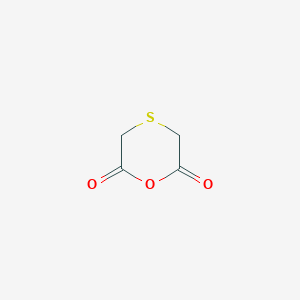
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
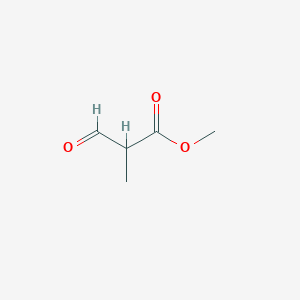
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
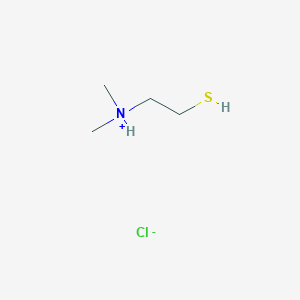

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)

